Monosodium gluta-mate monohydrate
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Overview
Description
Monosodium glutamate monohydrate is a sodium salt of glutamic acid, an amino acid found naturally in various foods such as tomatoes and cheese. It is commonly used as a flavor enhancer in the food industry due to its ability to intensify the savory taste of foods. The compound is typically available as a white, odorless, crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monosodium glutamate monohydrate can be synthesized through several methods:
Hydrolysis of Vegetable Proteins: This method involves hydrolyzing vegetable proteins in the presence of hydrochloric acid to produce glutamic acid, which is then neutralized with sodium hydroxide to form monosodium glutamate.
Chemical Synthesis: Acrylonitrile is used as a starting material in this method.
Bacterial Fermentation: This is the most common industrial method.
Industrial Production Methods: The majority of monosodium glutamate monohydrate production is done through bacterial fermentation. The process involves fermenting carbohydrates like glucose with bacteria, followed by purification and crystallization to obtain the final product .
Types of Reactions:
Thermal Dehydration: Monosodium glutamate monohydrate undergoes thermal dehydration, resulting in the elimination of crystalline water and intramolecular dehydration.
Decomposition: When heated above 232°C, monosodium glutamate decomposes, releasing toxic fumes containing oxides of nitrogen and sodium.
Common Reagents and Conditions:
Hydrochloric Acid: Used in the hydrolysis of vegetable proteins to produce glutamic acid.
Acrylonitrile: Used as a starting material in chemical synthesis.
Bacterial Cultures: Used in the fermentation process to produce glutamic acid.
Major Products Formed:
Sodium Pyroglutamate: Formed during the thermal dehydration of monosodium glutamate monohydrate.
Glutamic Acid: An intermediate product in the synthesis of monosodium glutamate.
Scientific Research Applications
Monosodium glutamate monohydrate has a wide range of applications in scientific research:
Chemistry: Used in carboxylation reactions and as a precursor for the synthesis of other compounds.
Biology: Employed in cell culture media to study the effects of glutamate on cell viability and apoptosis.
Medicine: Investigated for its role as a neurotransmitter and its effects on the nervous system.
Industry: Widely used as a flavor enhancer in the food industry.
Mechanism of Action
Monosodium glutamate monohydrate exerts its effects by dissociating into sodium and glutamate ions in the mouth. The glutamate ions bind to specific receptors, eliciting an umami or savory flavor sensation. In the stomach, glutamate receptors activate the vagus nerve, further enhancing the flavor experience . Additionally, glutamate acts as a neurotransmitter in the brain, playing a crucial role in synaptic transmission .
Comparison with Similar Compounds
Monosodium glutamate monohydrate is unique among its similar compounds due to its high solubility in water and its ability to enhance savory flavors. Similar compounds include:
Disodium Inosinate: Another flavor enhancer often used in combination with monosodium glutamate.
Disodium Guanylate: Also used as a flavor enhancer and often combined with monosodium glutamate.
Monosodium glutamate monohydrate stands out due to its widespread use and effectiveness in enhancing the umami taste in various foods.
Properties
Molecular Formula |
C5H10NNaO5 |
---|---|
Molecular Weight |
187.13 g/mol |
IUPAC Name |
sodium;2-amino-5-hydroxy-5-oxopentanoate;hydrate |
InChI |
InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1 |
InChI Key |
GJBHGUUFMNITCI-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(=O)O)C(C(=O)[O-])N.O.[Na+] |
Origin of Product |
United States |
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